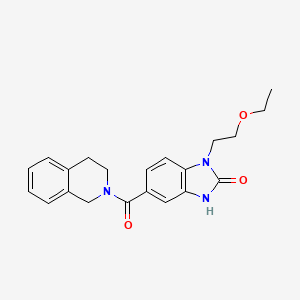

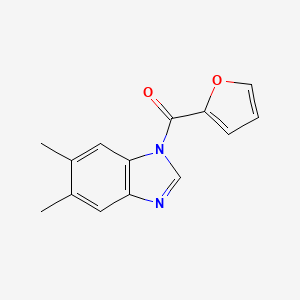

![molecular formula C19H26N4O3 B5547103 1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one" involves multi-step processes that generate unique 3D architectures with pharmacological relevance. Techniques such as traceless solid-phase synthesis and three-component reactions have been employed to prepare spiroquinazolines and functionalized spiro[quinoline derivatives] with high yields, utilizing basic conditions and various commercially available building blocks (Pospíšilová, Krchňák, & Schütznerová, 2018); (Shi & Yan, 2016).

Molecular Structure Analysis

Studies focusing on the molecular structure of related compounds reveal the creation of spiro compounds with significant structural diversity. For instance, the synthesis of spiro nitrogen heterocycles of quinuclidine showcases the versatility of certain intermediates in forming fused and spiro structures, highlighting the structural complexity and the potential for diverse pharmacological applications (Hamama, Zoorob, & El‐Magid, 2011).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds often lead to the formation of novel structures with unique properties. For example, the reaction of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones with acid anhydrides demonstrated complex outcomes, resulting in unexpected products rather than the anticipated acyl derivatives. This underscores the intricate chemistry and potential for discovering new reactions and properties (Yamato, Horiuchi, & Takeuchi, 1980).

Physical Properties Analysis

The synthesis and study of spiro compounds often yield insights into their physical properties, such as solubility, melting points, and crystal structures. These properties are crucial for understanding the compound's behavior in various environments and potential applications in medicinal chemistry (Kouznetsov et al., 2005).

Chemical Properties Analysis

The chemical properties of spiro compounds, including reactivity, stability, and interaction with other molecules, are key areas of research. Studies such as those on the synthesis and evaluation of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones as NOP ligands illustrate the potential for these compounds to interact with biological receptors, demonstrating their pharmacological significance (Mustazza et al., 2006).

Scientific Research Applications

AMPA Receptor Modulation and Schizophrenia Treatment

A study explored the use of CX516, a modulator of the AMPA receptor, as a single agent for treating schizophrenia. This research aimed to investigate the compound's effects on psychosis and cognition in patients partially refractory to traditional neuroleptics. The study found that CX516 did not yield dramatic effects as a sole agent, highlighting the complexities of treating schizophrenia and the potential need for novel therapeutic approaches (Marenco et al., 2002).

Anticoagulant Properties in Hemodialysis

Another study examined MD 805, an anticoagulant, for its effects on platelet activation in patients with chronic renal failure undergoing maintenance hemodialysis. The study compared MD 805 with heparin, finding that MD 805 produced no significant increase in proteins released as a result of platelet activation in the hemodialysis circuit, suggesting its utility in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).

Neurological Research

Research into muscarinic and dopaminergic receptors in the aging human brain utilized compounds to label brain receptors, aiming to understand the decline in receptor binding with age. This study provides insights into the aging process and its impact on neurotransmitter receptor systems, suggesting potential areas for therapeutic intervention to mitigate age-related cognitive decline (Rinne, 1987).

Orexin Receptor Antagonism for Insomnia Treatment

The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans for its potential in treating insomnia. This research highlighted the compound's metabolism and elimination pathways, contributing to the development of new insomnia treatments (Renzulli et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 1-(4-Morpholinyl)-2-propanamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating it can cause damage to eyes, skin irritation, and may be harmful if swallowed .

Future Directions

properties

IUPAC Name |

1'-(2-morpholin-4-ylpropanoyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-14(22-10-12-26-13-11-22)17(24)23-8-6-19(7-9-23)18(25)20-15-4-2-3-5-16(15)21-19/h2-5,14,21H,6-13H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXBQKAJYVJZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2(CC1)C(=O)NC3=CC=CC=C3N2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

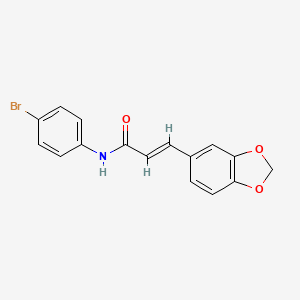

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

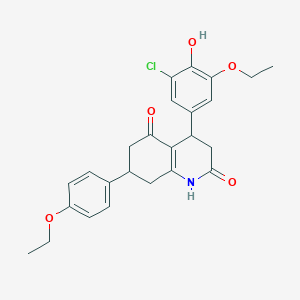

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

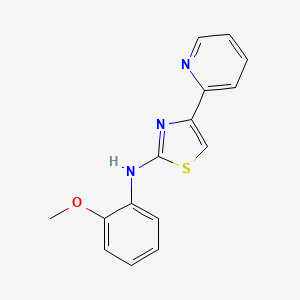

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)